molecular formula C19H16ClNO2S B186119 N-benzhydryl-4-chlorobenzenesulfonamide CAS No. 5352-36-3

N-benzhydryl-4-chlorobenzenesulfonamide

カタログ番号: B186119
CAS番号: 5352-36-3
分子量: 357.9 g/mol
InChIキー: RWLPLORXXNRBSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzhydryl-4-chlorobenzenesulfonamide is a synthetic sulfonamide derivative of significant interest in modern organic synthesis methodology research. This compound serves as a prime example of a successful N-alkylated sulfonamide, formed efficiently via acid-promoted dehydroxylation cross-coupling, a contemporary method that constructs C–N bonds with water as the only byproduct . Its structure, featuring a benzhydryl group, is representative of a class of molecules accessed through direct nucleophilic substitution of alcohols, a step- and atom-economical strategy that highlights advancements in environmentally friendly alkylation techniques . In a research context, this compound provides a valuable template for studying the structural and electronic properties of N-alkylated sulfonamides. Researchers utilize such derivatives to investigate structure-activity relationships, particularly how the benzhydryl moiety influences biological activity and physical characteristics. Sulfonamide derivatives are extensively explored for their antimicrobial properties, often acting as potent inhibitors of bacterial enzymes such as dihydropteroate synthase (DHPS) . The 4-chlorobenzenesulfonamide component is a common pharmacophore in medicinal chemistry, featured in several pharmaceutical molecules like celecoxib and valdecoxib . This makes N-benzhydryl-4-chlorobenzenesulfonamide a relevant intermediate or reference standard in the design and development of new therapeutic agents, offering insights into the interaction between sulfonamide-based inhibitors and their biological targets. The primary research value of this compound lies in its application as a building block and model system in methodological and mechanistic studies. It is strictly for use in laboratory research to further explore synthetic organic chemistry, develop new catalytic systems, and investigate the role of sulfonamides in chemical biology and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

N-benzhydryl-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S/c20-17-11-13-18(14-12-17)24(22,23)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLPLORXXNRBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359698
Record name N-benzhydryl-4-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5352-36-3
Record name N-benzhydryl-4-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to N-benzhydryl-4-chlorobenzenesulfonamide (CAS 853-84-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzhydryl-4-chlorobenzenesulfonamide is a synthetic organic compound featuring a core structure that amalgamates the biologically significant 4-chlorobenzenesulfonamide and the bulky, lipophilic benzhydryl moieties. While specific, in-depth research on this particular molecule is not extensively published, its structural components are prevalent in a variety of pharmacologically active agents. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously known for its presence in sulfa drugs, diuretics, and a range of enzyme inhibitors.[1] The benzhydryl group, on the other hand, is a key feature in many antihistamines and other centrally acting agents. This guide provides a comprehensive overview of N-benzhydryl-4-chlorobenzenesulfonamide, including its synthesis, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery based on the activities of structurally related compounds.

Chemical and Physical Properties

PropertyValueSource
CAS Number 853-84-9[2]
Molecular Formula C₁₉H₁₆ClNO₂S[2]
Molecular Weight 357.86 g/mol [2]
Appearance Predicted: White to off-white solidGeneral observation for similar compounds
Melting Point Not available-
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.General solubility of similar sulfonamides

Synthesis of N-benzhydryl-4-chlorobenzenesulfonamide

The most direct and widely used method for the synthesis of N-substituted sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4] This reaction, a nucleophilic acyl substitution at the sulfonyl group, is generally high-yielding and proceeds under mild conditions.

Proposed Synthetic Pathway

The synthesis of N-benzhydryl-4-chlorobenzenesulfonamide is proposed to proceed via the reaction of diphenylmethanamine (also known as benzhydrylamine) with 4-chlorobenzenesulfonyl chloride.

G cluster_reactants Reactants cluster_product Product Diphenylmethanamine Diphenylmethanamine (Benzhydrylamine) Product N-benzhydryl-4-chlorobenzenesulfonamide Diphenylmethanamine->Product Nucleophilic Attack 4-Chlorobenzenesulfonyl_Chloride 4-Chlorobenzenesulfonyl Chloride 4-Chlorobenzenesulfonyl_Chloride->Product Electrophile

Caption: Proposed synthesis of N-benzhydryl-4-chlorobenzenesulfonamide.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-substituted sulfonamides.[3][5]

Materials:

  • Diphenylmethanamine

  • 4-Chlorobenzenesulfonyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylmethanamine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve 4-chlorobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the amine solution over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to afford pure N-benzhydryl-4-chlorobenzenesulfonamide.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for N-benzhydryl-4-chlorobenzenesulfonamide, the following data are predicted based on the analysis of its structural components and data from analogous compounds.[3][6][7]

¹H NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.6Doublet2HProtons ortho to the sulfonyl group on the chlorophenyl ring
~ 7.5 - 7.3Doublet2HProtons meta to the sulfonyl group on the chlorophenyl ring
~ 7.3 - 7.1Multiplet10HProtons of the two phenyl rings of the benzhydryl group
~ 5.9Doublet1HMethine proton (CH) of the benzhydryl group
~ 5.5Doublet1HAmine proton (NH)
¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)Assignment
~ 142Quaternary carbon of the chlorophenyl ring attached to the sulfonyl group
~ 140Quaternary carbons of the phenyl rings of the benzhydryl group attached to the methine carbon
~ 138Quaternary carbon of the chlorophenyl ring attached to chlorine
~ 129Carbons of the chlorophenyl ring
~ 128 - 127Carbons of the phenyl rings of the benzhydryl group
~ 60Methine carbon (CH) of the benzhydryl group
Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H stretch
~ 3100 - 3000MediumAromatic C-H stretch
~ 1340StrongAsymmetric SO₂ stretch
~ 1160StrongSymmetric SO₂ stretch
~ 750 - 700StrongC-H out-of-plane bending for monosubstituted and para-disubstituted benzene rings
~ 1090StrongC-Cl stretch
Mass Spectrometry (MS)
Predicted m/zInterpretation
357/359[M]⁺ molecular ion peak (isotopic pattern due to ³⁵Cl and ³⁷Cl)
167[C₁₃H₁₁]⁺ (benzhydryl cation)
175/177[ClC₆H₄SO₂]⁺
111/113[ClC₆H₄]⁺

Potential Applications in Drug Development

While N-benzhydryl-4-chlorobenzenesulfonamide has not been extensively studied for its biological activity, its structural motifs are present in numerous compounds with established pharmacological profiles. This suggests that it could serve as a valuable scaffold for the development of new therapeutic agents.

Anticancer Activity

The 4-chlorobenzenesulfonamide moiety is found in various compounds exhibiting anticancer properties.[8][9] These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and protein kinases. The benzhydryl group can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. The combination of these two pharmacophores in N-benzhydryl-4-chlorobenzenesulfonamide makes it an interesting candidate for screening in anticancer assays.[10]

Antimicrobial Activity

The sulfonamide group is a well-known pharmacophore responsible for the antibacterial activity of sulfa drugs.[1][11] N-substituted sulfonamides have also been explored for their antimicrobial potential.[12] The benzhydryl moiety has been incorporated into some antimicrobial compounds, and its lipophilic nature may facilitate interaction with microbial cell membranes.[6] Therefore, N-benzhydryl-4-chlorobenzenesulfonamide warrants investigation for its potential antibacterial and antifungal activities.

Enzyme Inhibition

The sulfonamide group is a versatile zinc-binding group and is a key feature in many enzyme inhibitors. For instance, many carbonic anhydrase inhibitors are based on a sulfonamide scaffold. Given the prevalence of the 4-chlorobenzenesulfonamide core in various enzyme inhibitors, it is plausible that N-benzhydryl-4-chlorobenzenesulfonamide could exhibit inhibitory activity against certain enzymes, making it a useful tool for chemical biology and a starting point for the development of novel inhibitors.

Logical Workflow for Synthesis and Characterization

G cluster_characterization Characterization Reactants Diphenylmethanamine & 4-Chlorobenzenesulfonyl Chloride Reaction Sulfonamide Formation (Base-mediated) Reactants->Reaction Crude_Product Crude N-benzhydryl-4-chlorobenzenesulfonamide Reaction->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: Workflow for the synthesis and characterization of the title compound.

Conclusion

N-benzhydryl-4-chlorobenzenesulfonamide is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward. While experimental data for this specific compound is scarce, a comprehensive understanding of its properties and potential activities can be derived from the extensive research on its core structural components. This technical guide provides a solid foundation for researchers interested in synthesizing, characterizing, and exploring the biological potential of this and related compounds. The predicted spectroscopic data herein serves as a valuable reference for analytical confirmation. Further studies are warranted to elucidate the specific biological activities and potential therapeutic applications of N-benzhydryl-4-chlorobenzenesulfonamide.

References

  • Aziz-ur-Rehman, et al. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496.
  • Gürdal, E. E., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18), 4381.
  • Kolehmainen, E., et al. (2009). N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.
  • Mas-Balles, A., et al. (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. ECMC 2022, 8th International Electronic Conference on Medicinal Chemistry.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Rehman, A., et al. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496.
  • RSC Publishing. (2021). Supporting Information for Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. Available at: [Link]

  • Shivarama Holla, B., et al. (2009). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. Archives of Pharmacal Research, 32(1), 33-41.
  • Soyer, Z., et al. (2006). Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives. Archiv der Pharmazie, 339(10), 523-530.
  • Soyer, Z., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Suchetan, P. A., et al. (2010). N-Benzoyl-4-chlorobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o766.
  • Szulczyk, D., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules, 29(1), 93.
  • Telvekar, V. N., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9583-9594.
  • Verma, P., et al. (2023). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences, 15(11), 34-40.
  • Vurro, F., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 67(22), 20298-20314.
  • ResearchGate. (2014). How can I protection an alkyldiamine with bromobenzene sulfonyl chloride? Available at: [Link]

  • ResearchGate. (2014). How can I protection an alkyldiamine with bromobenzene sulfonyl chloride? Available at: [Link]

Sources

Technical Whitepaper: N-Benzhydryl-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Pharmacological Scaffolding

Executive Summary

N-benzhydryl-4-chlorobenzenesulfonamide represents a critical structural intersection between classical sulfonamide pharmacophores and lipophilic diarylmethyl (benzhydryl) moieties. This compound serves as a pivotal model in medicinal chemistry, balancing the hydrophilic, hydrogen-bond-donating capacity of the sulfonamide core (


) with the high steric bulk and lipophilicity of the benzhydryl tail.

This technical guide dissects the molecule's architecture, detailing its synthesis via nucleophilic substitution, its supramolecular behavior in solid-state lattices, and its utility as a scaffold for antimicrobial and enzyme-inhibitor development.

Structural Architecture & Electronic Properties

The molecule is composed of three distinct functional domains, each contributing to its reactivity and biological interaction profile:

DomainChemical MoietyElectronic/Steric Function
Head Group 4-Chlorobenzene

-withdrawing /

-donating
: The para-chloro substituent deactivates the ring inductively while offering a lipophilic anchor for hydrophobic pockets in target proteins (e.g., Carbonic Anhydrase).
Linker Sulfonamide (

)
H-Bond Donor/Acceptor : The tetrahedral geometry of the sulfur atom creates a "kink" in the molecule, while the NH proton is acidic (

), facilitating H-bond networking.
Tail Group Benzhydryl (Diphenylmethyl)Steric Occlusion : Two phenyl rings attached to a single chiral center (if substituted unsymmetrically) or pro-chiral center provide significant hydrophobic bulk, enhancing membrane permeability (LogP).
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of the molecule, mapping structural features to their physicochemical consequences.

SAR_Logic Molecule N-benzhydryl-4-chlorobenzenesulfonamide Head 4-Chlorophenyl (Head) Molecule->Head Linker Sulfonamide (Linker) Molecule->Linker Tail Benzhydryl (Tail) Molecule->Tail Electronic Inductive Withdrawal (Cl) Head->Electronic Acidity Acidic NH (pKa ~10) Linker->Acidity H_Bonding H-Bond Donor/Acceptor (Target Binding) Linker->H_Bonding Lipophilicity Increased LogP (Membrane Permeability) Tail->Lipophilicity Electronic->Acidity Enhances

Figure 1: Deconstruction of the pharmacophore into functional domains and their resulting physicochemical properties.

Synthetic Methodology

The synthesis of N-benzhydryl-4-chlorobenzenesulfonamide follows a standard Schotten-Baumann type nucleophilic attack. The reaction involves the condensation of 4-chlorobenzenesulfonyl chloride with benzhydrylamine (aminodiphenylmethane) in the presence of a non-nucleophilic base.

Reaction Mechanism[1]
  • Activation: The sulfonyl chloride sulfur atom is highly electrophilic due to the withdrawal of electron density by two oxygens and the chlorine.

  • Nucleophilic Attack: The lone pair on the benzhydrylamine nitrogen attacks the sulfur center.

  • Elimination: Chloride is displaced as a leaving group.

  • Deprotonation: The base (Triethylamine or Pyridine) scavenges the liberated proton to prevent the amine starting material from forming an unreactive salt.

Experimental Protocol

Note: All steps should be performed in a fume hood due to the lachrymatory nature of sulfonyl chlorides.

Reagents:

  • 4-Chlorobenzenesulfonyl chloride (1.0 eq)

  • Benzhydrylamine (1.0 eq)

  • Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 4-chlorobenzenesulfonyl chloride (10 mmol) in anhydrous DCM (20 mL) at 0°C (ice bath).

  • Addition: Dropwise add a solution of benzhydrylamine (10 mmol) and triethylamine (12 mmol) in DCM (10 mL) over 15 minutes. Reasoning: Slow addition controls the exotherm and prevents double-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench & Workup: Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), followed by saturated

    
     (to remove unreacted sulfonyl chloride hydrolysis products) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals.
    
Synthesis Process Flow

Synthesis_Flow Reactants Reactants: 4-Cl-Ph-SO2Cl + Benzhydrylamine Solvent Solvent System: DCM + Et3N (0°C) Reactants->Solvent Mixing Step 1: Dropwise Addition (Control Exotherm) Solvent->Mixing Stirring Step 2: Reaction (RT, 4-6 hrs) Mixing->Stirring Workup Step 3: Acid/Base Wash (Remove amine/acid) Stirring->Workup Crystallization Step 4: Recrystallization (EtOH/H2O) Workup->Crystallization Product Pure N-benzhydryl-4-chlorobenzenesulfonamide Crystallization->Product

Figure 2: Synthetic workflow for the production of the target sulfonamide.

Crystallography & Supramolecular Motifs

In the solid state, N-substituted sulfonamides exhibit characteristic hydrogen bonding patterns that are critical for understanding their binding to biological targets (like the active site of enzymes).

  • Primary Interaction: The sulfonamide NH acts as a donor, and the sulfonyl oxygen (

    
    ) acts as an acceptor.
    
  • Dimerization: N-benzhydryl derivatives typically form centrosymmetric dimers (

    
     graph set motif).[2] Two molecules pair up, linking 
    
    
    
    in a cyclic arrangement.
  • 
    -Stacking:  The benzhydryl phenyl rings often engage in T-shaped or parallel-displaced 
    
    
    
    interactions with the chlorobenzene ring of adjacent molecules, stabilizing the crystal lattice.

Expected Spectroscopic Data:

  • Melting Point: 140–160°C (Typical for this class of benzhydryl sulfonamides).

  • IR (

    
    ):  3250 (NH str), 1340 (
    
    
    
    asym), 1160 (
    
    
    sym).
  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    8.5 (1H, d, NH), 7.8 (2H, d, Ar-H ortho to
    
    
    ), 7.6 (2H, d, Ar-H meta to
    
    
    ), 7.2-7.4 (10H, m, Benzhydryl Ar-H), 5.6 (1H, d, CH-Benzhydryl).
Pharmacological Implications[1][3]

The N-benzhydryl-4-chlorobenzenesulfonamide structure is not merely a chemical curiosity; it is a bioactive scaffold.

Antibacterial Activity (Folate Pathway)

Like traditional sulfa drugs, this molecule mimics p-aminobenzoic acid (PABA). However, the bulky N-substitution modifies its mechanism. While simple sulfonamides inhibit dihydropteroate synthase (DHPS), bulky derivatives often show activity against Gram-positive bacteria (e.g., S. aureus) via non-canonical mechanisms, potentially involving membrane disruption or inhibition of alternative enzymes like Carbonic Anhydrase (CA).

Carbonic Anhydrase Inhibition (CAI)

The sulfonamide moiety (


) is a "zinc anchor." The nitrogen binds to the 

ion in the active site of Carbonic Anhydrase enzymes.
  • Role of Benzhydryl: The bulky tail fits into the hydrophobic half of the CA active site, improving selectivity for specific isoforms (e.g., hCA II vs. hCA IX) compared to smaller sulfonamides.

  • Role of 4-Cl: The chlorine atom enhances the acidity of the NH proton (via inductive effect), strengthening the binding affinity to the Zinc ion.

Calcium Channel Modulation

Recent studies on benzhydryl-piperazine coupled sulfonamides suggest that the benzhydryl motif is privileged for blocking T-type calcium channels (Cav3.2), which is relevant for treating neuropathic pain. While this specific molecule lacks the piperazine linker, it retains the core lipophilic pharmacophore necessary for membrane interaction.

References
  • Synthesis & Class Properties: Khan, K. M., et al. (2016).[1][3] "Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives." Pakistan Journal of Pharmaceutical Sciences, 29(3).[1] Source:

  • Crystallographic Motifs: Gowda, B. T., et al. (2009).[4][5] "N-(Benzoyl)-4-chlorobenzenesulfonamide."[1][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o766. Source: (Note: Describes the structural geometry and H-bonding of the closely related N-acyl analog, validating the sulfonamide dimer motif).

  • Biological Activity (Benzhydryl Hybrids): Gong, Y., et al. (2021). "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids." ACS Omega, 6(7), 4691–4704. Source:

  • General Sulfonamide Chemistry: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. Source:

Sources

An In-depth Technical Guide to N-benzhydryl-4-chlorobenzenesulfonamide: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-benzhydryl-4-chlorobenzenesulfonamide, a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical properties, a robust synthetic pathway, thorough characterization methodologies, and explores its potential as a biologically active agent.

Core Molecular Attributes

N-benzhydryl-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by the presence of a benzhydryl group and a 4-chlorophenylsulfonyl moiety. These structural features are anticipated to confer specific chemical and biological properties.

PropertyValueSource
Molecular Formula C₁₉H₁₆ClNO₂S
Molecular Weight 357.86 g/mol
CAS Number 853-84-9

Synthesis of N-benzhydryl-4-chlorobenzenesulfonamide: A Step-by-Step Protocol

The synthesis of N-benzhydryl-4-chlorobenzenesulfonamide is reliably achieved through a nucleophilic substitution reaction between benzhydrylamine and 4-chlorobenzenesulfonyl chloride. This well-established method for sulfonamide formation ensures high yield and purity of the final product.

Reaction Principle

The lone pair of electrons on the nitrogen atom of benzhydrylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_of_N_benzhydryl_4_chlorobenzenesulfonamide reagent1 Benzhydrylamine reaction + reagent1->reaction reagent2 4-Chlorobenzenesulfonyl Chloride arrow Base (e.g., Pyridine or Triethylamine) Dichloromethane (DCM) product N-benzhydryl-4-chlorobenzenesulfonamide reaction->reagent2 arrow->product

Caption: Synthetic scheme for N-benzhydryl-4-chlorobenzenesulfonamide.

Experimental Protocol

Materials:

  • Benzhydrylamine

  • 4-Chlorobenzenesulfonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol or Isopropanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzhydrylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine or triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in a separate portion of anhydrous DCM and add it dropwise to the amine solution over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation of Crude Product: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude N-benzhydryl-4-chlorobenzenesulfonamide.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a crystalline solid of high purity.

Procedure:

  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or isopropanol.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Spectroscopic Characterization

The structure and purity of the synthesized N-benzhydryl-4-chlorobenzenesulfonamide can be confirmed using various spectroscopic techniques. The following are the expected spectral data based on the analysis of structurally similar compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet10HAromatic protons of the two phenyl rings of the benzhydryl group
~ 7.45 (d, J ≈ 8.5 Hz)Doublet2HAromatic protons ortho to the sulfonyl group on the 4-chlorophenyl ring
~ 7.75 (d, J ≈ 8.5 Hz)Doublet2HAromatic protons meta to the sulfonyl group on the 4-chlorophenyl ring
~ 6.00 (d, J ≈ 7.0 Hz)Doublet1HMethine proton (-CH-) of the benzhydryl group
~ 5.50 (d, J ≈ 7.0 Hz)Doublet1HAmine proton (-NH-)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 60Methine carbon (-CH-) of the benzhydryl group
~ 127 - 130Aromatic carbons of the benzhydryl and 4-chlorophenyl rings
~ 139Quaternary aromatic carbon attached to the sulfonyl group
~ 140Quaternary aromatic carbons of the benzhydryl group attached to the methine carbon
~ 141Quaternary aromatic carbon attached to the chlorine atom
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3250N-H StretchSulfonamide
~ 3060, 3030C-H StretchAromatic
~ 1340Asymmetric SO₂ StretchSulfonyl
~ 1160Symmetric SO₂ StretchSulfonyl
~ 1090C-N Stretch
~ 750, 700C-H BendingMonosubstituted Benzene
~ 830C-H Bendingpara-Disubstituted Benzene
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺. Common fragmentation patterns for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-N and S-N bonds.[4]

Biological Activity and Potential Applications

Sulfonamide-based compounds are a cornerstone of modern medicine, exhibiting a wide range of biological activities.[5] The unique structural features of N-benzhydryl-4-chlorobenzenesulfonamide suggest its potential as a valuable candidate for drug discovery, particularly in the areas of oncology and enzyme inhibition.

Anticancer Potential

Numerous studies have demonstrated the potent antitumor activity of sulfonamide derivatives.[5][6] The proposed mechanisms of action are diverse and include:

  • Carbonic Anhydrase Inhibition: Tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment, promoting tumor growth and metastasis. Sulfonamides are well-known inhibitors of these enzymes.[7][8]

  • Cell Cycle Arrest: Certain sulfonamides have been shown to induce cell cycle arrest, typically in the G1 phase, thereby inhibiting cancer cell proliferation.[6]

  • Disruption of Microtubule Assembly: Some sulfonamide derivatives can interfere with microtubule dynamics, a critical process for cell division, leading to apoptosis in cancer cells.[6]

The presence of the 4-chlorophenylsulfonyl group in N-benzhydryl-4-chlorobenzenesulfonamide is a key feature found in many biologically active sulfonamides. Furthermore, the lipophilic benzhydryl group can enhance cell membrane permeability and potentially improve the compound's pharmacokinetic profile.

Anticancer_Mechanism cluster_0 N-benzhydryl-4-chlorobenzenesulfonamide cluster_1 Potential Anticancer Mechanisms cluster_2 Cellular Effects compound N-benzhydryl-4- chlorobenzenesulfonamide ca_inhibition Carbonic Anhydrase Inhibition (e.g., CA IX) compound->ca_inhibition cell_cycle Cell Cycle Arrest (G1 Phase) compound->cell_cycle microtubule Microtubule Disruption compound->microtubule proliferation Inhibition of Tumor Cell Proliferation ca_inhibition->proliferation cell_cycle->proliferation apoptosis Apoptosis microtubule->apoptosis proliferation->apoptosis

Sources

Methodological & Application

Optimized Synthesis of N-Benzhydryl-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the optimized synthetic protocol for N-benzhydryl-4-chlorobenzenesulfonamide (CAS 853-84-9).[1] This molecule represents a "privileged scaffold" in medicinal chemistry, combining the pharmacophoric sulfonamide moiety—common in carbonic anhydrase inhibitors and protease inhibitors—with a bulky, lipophilic benzhydryl (diphenylmethyl) group.

The presence of the benzhydryl group significantly alters the solubility and metabolic stability profile compared to simple benzyl analogs. This protocol addresses the specific steric challenges posed by the bulky benzhydryl amine during nucleophilic substitution and provides a self-validating workflow for high-purity isolation.[1]

Retrosynthetic Analysis & Reaction Design

The synthesis is designed as a direct nucleophilic substitution (sulfonylation) of benzhydrylamine (aminodiphenylmethane) with 4-chlorobenzenesulfonyl chloride .

Critical Design Considerations:
  • Steric Hindrance: The benzhydryl group creates a sterically crowded environment around the nitrogen nucleophile. While still a primary amine, the reaction kinetics are slower than with benzylamine. Implication: The protocol requires controlled temperature ramps to ensure complete conversion without promoting side reactions (e.g., bis-sulfonylation).

  • HCl Scavenging: The reaction generates stoichiometric HCl. Failure to neutralize this immediately protonates the unreacted amine, rendering it non-nucleophilic and stalling the reaction. Implication: A slight excess of organic base (Triethylamine) is mandatory.

  • Hydrolytic Instability: Sulfonyl chlorides are moisture-sensitive.[1] Implication: Anhydrous conditions (DCM/N2 atm) are preferred for Method A to maximize yield.

Reaction Scheme (Graphviz)[1]

ReactionScheme R1 Benzhydrylamine (C13H13N) TS Tetrahedral Transition State R1->TS R2 4-Chlorobenzenesulfonyl chloride (C6H4ClClO2S) R2->TS Cat Triethylamine (Et3N) DCM, 0°C to RT Cat->TS Base Catalyst Prod N-Benzhydryl-4-chlorobenzenesulfonamide (Target) TS->Prod ByProd Et3N·HCl (Salt Byproduct) TS->ByProd

Caption: Nucleophilic attack of benzhydrylamine on the sulfonyl sulfur center, facilitated by base-mediated proton abstraction.

Materials & Safety Profile

ReagentMW ( g/mol )Equiv.[2][3]Density (g/mL)Hazard Class
Benzhydrylamine 183.251.01.06Corrosive, Irritant
4-Chlorobenzenesulfonyl chloride 211.061.1N/A (Solid)Lachrymator , Corrosive, Moisture Sensitive
Triethylamine (TEA) 101.191.50.726Flammable, Corrosive
Dichloromethane (DCM) 84.93Solvent1.33Carcinogen (Suspected)

Safety Alert: 4-Chlorobenzenesulfonyl chloride reacts violently with water to produce HCl gas.[1] Handle only in a fume hood. Benzhydrylamine can cause severe skin burns.

Experimental Protocol

Method A: Anhydrous Conditions (Recommended for High Purity)

Target Scale: 5.0 mmol

Step 1: Reaction Setup
  • Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a rubber septum.

  • Purge the flask with Nitrogen (or Argon) for 5 minutes.

  • Add Benzhydrylamine (916 mg, 5.0 mmol) and anhydrous DCM (15 mL).

  • Add Triethylamine (1.05 mL, 7.5 mmol) via syringe.

  • Cool the mixture to 0°C using an ice/water bath. Reasoning: Cooling suppresses the initial exotherm and prevents potential bis-sulfonylation.[1]

Step 2: Reagent Addition
  • Dissolve 4-Chlorobenzenesulfonyl chloride (1.16 g, 5.5 mmol) in anhydrous DCM (5 mL) in a separate vial.

  • Add the sulfonyl chloride solution dropwise to the RBF over 10–15 minutes.

    • Observation: A white precipitate (Et3N·HCl) may begin to form immediately.

  • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–4 hours.

Step 3: Reaction Monitoring (TLC)
  • Mobile Phase: Hexanes:Ethyl Acetate (7:3).

  • Visualization: UV Light (254 nm).

  • Criteria: Disappearance of the benzhydrylamine spot (low Rf, often streaks) and appearance of the product spot (higher Rf).

Step 4: Workup (The "Self-Validating" Purification)

This workup is designed to chemically remove impurities based on pKa differences.

  • Quench: Add 10 mL of water to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Dilute with additional DCM (20 mL).

  • Acid Wash (Removes unreacted Amine): Wash organic layer with 1M HCl (2 x 15 mL).

    • Logic: Protonates excess benzhydrylamine into water-soluble salt.[1]

  • Base Wash (Removes Sulfonyl Chloride/Acid): Wash organic layer with Sat. NaHCO3 (2 x 15 mL).

    • Logic: Hydrolyzes remaining sulfonyl chloride to sulfonate and neutralizes benzenesulfonic acid byproducts.

  • Drying: Wash with Brine (1 x 15 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Method B: Schotten-Baumann Conditions (Green/Scale-up Alternative)

Suitable if anhydrous solvents are unavailable or for gram-scale synthesis.[1]

  • Dissolve Benzhydrylamine (5.0 mmol) in DCM (10 mL).

  • Add 10% aqueous NaOH (10 mL).

  • Cool the biphasic mixture to 0°C with vigorous stirring.

  • Add 4-Chlorobenzenesulfonyl chloride (5.5 mmol) solid in small portions over 20 minutes.

  • Stir vigorously at RT for 4 hours.

  • Separate layers; wash the organic layer with water and brine. Dry and concentrate.

Purification & Characterization

Purification Strategy

The crude product is typically an off-white solid.

  • Primary Method: Recrystallization from Ethanol/Water (9:1) . Heat to boiling, add water until slightly turbid, cool slowly to 4°C.

  • Secondary Method: Flash Chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).[1]

Analytical Data (Expected)
  • Physical State: White crystalline solid.

  • Melting Point: 155–160°C (Estimated range based on analogs; experimental verification required).

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.75 (d, J = 8.5 Hz, 2H, Ar-H ortho to SO2)[1]
      
    • 
       7.42 (d, J = 8.5 Hz, 2H, Ar-H ortho to Cl)[1]
      
    • 
       7.30–7.15 (m, 10H, Benzhydryl Ar-H)[1]
      
    • 
       5.65 (d, J = 7.0 Hz, 1H, CH -NH) – Diagnostic Doublet[1]
      
    • 
       5.10 (d, J = 7.0 Hz, 1H, NH ) – Exchangeable with D2O
      

Troubleshooting & Logic Flow

Use the following decision tree to resolve common synthesis issues.

Troubleshooting Start Issue: Low Yield or Impure Product CheckTLC Check TLC: Is Starting Amine Present? Start->CheckTLC CheckHydrolysis Check Reagents: Did Sulfonyl Chloride Hydrolyze? CheckTLC->CheckHydrolysis No (Amine gone) Action1 Increase Reaction Time or Add 0.5 eq Base CheckTLC->Action1 Yes (Amine remains) Action2 Use Fresh/Distilled Sulfonyl Chloride Ensure Dry Solvents CheckHydrolysis->Action2 Yes (Only sulfonic acid found) Action3 Product trapped in Aqueous Layer? Check pH of extraction. CheckHydrolysis->Action3 No (Complex mixture)

Caption: Diagnostic workflow for optimizing the sulfonylation reaction.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Schotten-Baumann and anhydrous sulfonylation protocols). [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66824, 4-Chlorobenzenesulfonamide. (Source for starting material properties and general sulfonamide reactivity).[4][5] [Link]

Sources

N-benzhydryl-4-chlorobenzenesulfonamide antimicrobial screening assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling of N-Benzhydryl-4-chlorobenzenesulfonamide

Introduction & Compound Context

N-benzhydryl-4-chlorobenzenesulfonamide represents a specialized subclass of sulfonamide antimicrobials. While traditional sulfonamides (e.g., sulfamethoxazole) are hydrophilic, the incorporation of a benzhydryl (diphenylmethyl) moiety significantly alters the physicochemical profile, increasing lipophilicity (LogP). This modification is strategically designed to enhance membrane permeability, particularly in bacteria with robust efflux pumps or thickened cell walls (e.g., MRSA or Mycobacterium spp.).

However, this increased lipophilicity presents unique challenges in in vitro screening. Standard aqueous assays often fail due to compound precipitation or non-specific binding to plasticware. This guide details optimized protocols for solubilization, Minimum Inhibitory Concentration (MIC) determination, and kinetic profiling, strictly adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines while accounting for the compound's hydrophobic nature.

Mechanism of Action: Like its parent class, this molecule targets dihydropteroate synthase (DHPS) , competing with p-aminobenzoic acid (PABA) to halt folate synthesis.[1] The 4-chloro substituent on the benzenesulfonyl ring provides electronic withdrawal, potentially enhancing the acidity of the sulfonamide nitrogen (pKa modulation), which is critical for active site binding.

Critical Materials & Media

Reagent/MaterialSpecificationReasoning
Solvent DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9%The benzhydryl group renders the compound insoluble in water/ethanol. DMSO is required for stock solutions.
Assay Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)Critical: Must be certified low-thymidine/thymine . Excess thymidine bypasses the sulfonamide blockade, yielding false resistance.
Viability Indicator Resazurin (Alamar Blue) or TTCSulfonamides are primarily bacteriostatic . Visual turbidity endpoints can be ambiguous; metabolic dyes provide precise cut-offs.
Plates 96-well, Polystyrene, Non-treated (Round Bottom)"Tissue culture treated" plates may adsorb hydrophobic benzhydryl compounds, reducing effective concentration.

Protocol 1: Stock Preparation & Solubility Management

Challenge: The benzhydryl group drives aggregation in aqueous media. Solution: A "step-down" dilution method to prevent "crashing out."

  • Weighing: Weigh 10 mg of N-benzhydryl-4-chlorobenzenesulfonamide into a glass vial (avoid plastic static).

  • Primary Stock (10 mg/mL): Add 1.0 mL of 100% DMSO. Vortex for 30 seconds until fully dissolved.

    • QC Check: Hold vial to light. Solution must be crystal-clear. If cloudy, sonicate for 5 mins at 40 kHz.

  • Working Stock (100x): Dilute the Primary Stock 1:10 in DMSO to create a 1 mg/mL (1000 µg/mL) master stock.

    • Note: Do not dilute directly into broth yet. The sudden polarity shift causes precipitation.

Protocol 2: CLSI-Aligned Broth Microdilution (MIC)

This protocol is adapted from CLSI M07 standards, optimized for hydrophobic sulfonamides.

Workflow Visualization:

MIC_Workflow Stock DMSO Stock (1000 µg/mL) Dilution Intermediate Plate (2x Conc in Media) < 1% DMSO Stock->Dilution Dilute 1:50 into CAMHB AssayPlate Assay Plate (Final Conc + Bacteria) Dilution->AssayPlate Transfer 50µL Incubation Incubation 35°C, 16-20h AssayPlate->Incubation Add 50µL Inoculum Readout Readout (Resazurin/OD600) Incubation->Readout

Figure 1: Step-down dilution workflow to maintain solubility of the benzhydryl derivative.

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Select 3-5 colonies of S. aureus ATCC 29213 (or target strain).

    • Suspend in saline to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Column 1-10: Test wells.

    • Column 11: Growth Control (Bacteria + Solvent + Media).

    • Column 12: Sterility Control (Media only).

  • Compound Dilution (The "2x" Method):

    • Prepare a "2x" concentration range in a separate tube/plate using CAMHB.[2]

    • Example: To test 64 µg/mL, prepare 128 µg/mL in broth.

    • Crucial: Ensure the final DMSO concentration in the 2x solution is

      
      . When mixed with bacteria, the final assay DMSO will be 
      
      
      
      , which is non-toxic to most bacteria.
  • Assay Assembly:

    • Add 50 µL of the "2x" Compound solution to wells.

    • Add 50 µL of the diluted Bacterial Inoculum to wells.

    • Final Volume: 100 µL. Final Bacterial Conc:

      
       CFU/mL.[2]
      
  • Incubation:

    • Seal with a gas-permeable film (prevents evaporation but allows

      
      ).
      
    • Incubate at 35°C ± 2°C for 16–20 hours (24h for MRSA).

  • Readout (Resazurin Modification):

    • Add 10 µL of 0.01% Resazurin solution to each well.

    • Incubate for 1–2 hours.

    • Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction).

    • MIC Definition: The lowest concentration preventing the color shift from blue to pink.

Protocol 3: Time-Kill Kinetics

Since sulfonamides are bacteriostatic, determining if the benzhydryl modification confers bactericidal properties (at high concentrations) is vital.

  • Preparation: Prepare tubes with compound at 1x, 2x, and 4x MIC in CAMHB (10 mL volume). Include a Growth Control (no drug).[2]

  • Inoculation: Add bacteria to reach starting density of

    
     CFU/mL (
    
    
    
    ).[2]
  • Sampling:

    • Incubate at 37°C with shaking (200 rpm).

    • Remove 100 µL aliquots at 0, 4, 8, 12, and 24 hours .

  • Quantification:

    • Serially dilute aliquots (1:10 to 1:10,000) in sterile saline.

    • Plate 20 µL spots onto Mueller-Hinton Agar.

    • Count colonies after 24h incubation.

  • Interpretation:

    • Bacteriostatic:

      
       reduction from initial inoculum.[2]
      
    • Bactericidal:

      
       reduction (99.9% kill).[2]
      

Mechanism of Action & Resistance Logic

The following diagram illustrates the competitive inhibition pathway targeted by N-benzhydryl-4-chlorobenzenesulfonamide.

MOA_Pathway PABA PABA (Native Substrate) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Normal Binding Compound N-benzhydryl-4-chloro... (Inhibitor) Compound->DHPS Competitive Inhibition Folate Dihydrofolic Acid Compound->Folate Blocked DHPS->Folate Catalysis DNA DNA/RNA Synthesis Folate->DNA

Figure 2: Competitive inhibition of DHPS. The benzhydryl group may provide additional hydrophobic binding contacts within the enzyme pocket or facilitate entry through the bacterial membrane.

Data Analysis & Reporting

Report results in a standardized table format to allow comparison across derivatives.

StrainGramMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioPhenotype
S. aureus ATCC 29213(+)[Data][Data]>4Bacteriostatic
E. coli ATCC 25922(-)[Data][Data]N/AResistant
P. aeruginosa ATCC 27853(-)[Data][Data]N/AResistant

Calculation of IC50 (Optional): If using a plate reader (OD600), fit the dose-response curve using a non-linear regression (4-parameter logistic model):



References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Vallabhaneni, S., et al. (2021). "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids." ACS Omega, 6(15), 9731–9740. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). "Sulfonamide drugs: Structure, antibacterial property, toxicity, and biophysical interactions."[3] Biophysical Reviews, 13, 259–272.[3] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-benzhydryl-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-benzhydryl-4-chlorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the practical use of this compound, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO). As specific quantitative solubility data for N-benzhydryl-4-chlorobenzenesulfonamide is not extensively documented in public literature, this guide synthesizes foundational chemical principles with field-proven methodologies to empower you to handle this compound effectively and confidently in your experimental workflows.

Understanding the Molecule: A Senior Scientist's Perspective

N-benzhydryl-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a polar sulfonamide core flanked by two bulky, non-polar aromatic groups (a benzhydryl group and a chlorophenyl group). This structural dichotomy is the primary determinant of its solubility profile. The polar sulfonamide group will seek interaction with polar solvents, while the large, hydrophobic benzhydryl and chlorophenyl moieties will favor non-polar environments.

DMSO is a highly polar, aprotic solvent, renowned for its exceptional ability to dissolve a vast array of organic molecules, including those with poor aqueous solubility.[1] Its strong hydrogen bond accepting capability allows it to effectively solvate the N-H proton of the sulfonamide group, while its overall polarity can accommodate the aromatic rings. Therefore, high solubility of N-benzhydryl-4-chlorobenzenesulfonamide in DMSO is anticipated. However, practical laboratory work often presents nuances that require a systematic approach to dissolution and handling.

Predicted Solubility Profile

Based on its chemical structure and the established behavior of similar sulfonamide-based compounds, we can predict its general solubility characteristics as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO , DMF, AcetonitrileHigh These solvents effectively solvate the polar sulfonamide group without the steric hindrance of hydrogen bond donation, accommodating the entire molecular structure.[1]
Polar Protic Methanol, EthanolModerateThe hydroxyl groups can hydrogen bond with the sulfonamide, but the bulky hydrophobic groups may limit overall solubility compared to aprotic solvents.
Non-Polar Hexane, TolueneLow to InsolubleThe dominant polar sulfonamide core prevents effective solvation by non-polar solvents.
Aqueous Water, PBS BufferVery Low to InsolubleThe large, non-polar benzhydryl and chlorophenyl groups confer significant hydrophobicity, making the compound poorly soluble in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting concentration for preparing a stock solution of N-benzhydryl-4-chlorobenzenesulfonamide in DMSO?

A1: For a compound with unknown solubility, a conservative yet practical starting point is to aim for a 10 mM stock solution. This concentration is typically high enough for serial dilutions into most cell-based or biochemical assays while being low enough to likely avoid immediate solubility issues. You can then incrementally increase the concentration if your experimental needs require it and the compound remains in solution.

Q2: How can I visually confirm that the compound is fully dissolved in DMSO?

A2: A fully dissolved solution should be a clear, homogenous liquid, free of any visible particulates. To confirm, hold the vial against a light source and look for the Tyndall effect (light scattering by suspended particles). Tilt the vial and observe the bottom for any undissolved solid. If you observe any haze, cloudiness, or visible crystals, the compound is not fully in solution.

Q3: What are the best practices for storing a DMSO stock solution of this compound?

A3: DMSO has a relatively high freezing point of 18.5°C (65.3°F).[2] Storing a stock solution at 4°C or -20°C will cause the DMSO to freeze, which can lead to the precipitation of your compound. Upon thawing, the compound may not readily go back into solution. Therefore, the best practice is to store DMSO stock solutions at room temperature in a tightly sealed vial, protected from light and moisture (e.g., in a desiccator).[2] For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[3]

Q4: My compound was fully dissolved in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why did this happen and how can I fix it?

A4: This is a very common and expected phenomenon known as "antisolvent precipitation." While N-benzhydryl-4-chlorobenzenesulfonamide is soluble in 100% DMSO, it is poorly soluble in aqueous solutions. When you add your DMSO stock to the aqueous medium, you drastically lower the concentration of the organic solvent (DMSO), and the aqueous environment can no longer keep the hydrophobic compound dissolved, causing it to precipitate.[2][4]

Mitigation Strategies:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% for cell-based assays to avoid solvent toxicity.[3]

  • Stepwise Dilution: Perform serial dilutions. For example, make an intermediate dilution of your DMSO stock in your culture medium, vortex thoroughly, and then perform the final dilution. This gradual change in solvent polarity can sometimes help.[3]

  • Vortex Vigorously During Dilution: Add the DMSO stock dropwise to the aqueous medium while continuously vortexing. This rapid mixing can help disperse the compound before it has a chance to aggregate and precipitate.

  • Gentle Warming & Sonication: After dilution, if a precipitate forms, gently warming the solution to 37°C and sonicating for a few minutes can often help redissolve the compound.[4] Always ensure the precipitate is fully redissolved before adding to cells or your assay.

Troubleshooting Guide: Dissolution Issues

Problem 1: The compound is not dissolving in DMSO, even at a 10 mM concentration.

  • Possible Cause: Insufficient kinetic energy to overcome the compound's crystal lattice energy, or you are nearing the solubility limit for your specific batch of the compound.

  • Troubleshooting Workflow:

    • Increase Mechanical Agitation: Ensure you have vortexed the solution vigorously for at least 2 minutes.

    • Apply Gentle Heat: Place the vial in a water bath set to 37-50°C for 10-15 minutes. The increased temperature provides the energy needed to break down the crystal lattice. Caution: Avoid excessive heat, as it may degrade the compound.

    • Utilize Sonication: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that provide intense local agitation, effectively breaking up solid particles.[2]

    • Attempt a Lower Concentration: If the above steps fail, your target concentration may be too high. Prepare a fresh solution at a lower concentration (e.g., 5 mM or 1 mM).

Problem 2: The DMSO stock solution was clear initially but formed crystals after being stored at room temperature.

  • Possible Cause: The solution is supersaturated, or there has been a temperature fluctuation in the lab causing the compound to fall out of solution. It's also possible that some DMSO has evaporated, increasing the compound's effective concentration.

  • Troubleshooting Workflow:

    • Re-dissolve: Gently warm the solution to 37°C and vortex or sonicate until the crystals are fully dissolved.[4]

    • Dilute the Stock: If recrystallization occurs repeatedly, the stock solution is likely too concentrated for stable storage. Dilute the stock to a lower, more stable concentration (e.g., from 20 mM to 10 mM) with fresh, anhydrous DMSO.

    • Ensure Proper Sealing: Use high-quality vials with secure caps (e.g., PTFE-lined) to prevent solvent evaporation.

Problem 3: The solution appears hazy or cloudy, but there are no visible particles.

  • Possible Cause: This may indicate the formation of very fine, colloidal-like suspended particles, suggesting the solution is supersaturated or that there are insoluble impurities present.

  • Troubleshooting Workflow:

    • Centrifugation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes. If there is a fine precipitate, it should form a pellet at the bottom. You can then carefully collect the supernatant. Note that the concentration of the supernatant will be the true solubility limit under those conditions.

    • Filtration: Filter the solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter. This will remove any undissolved particulates. Again, the concentration of the filtrate will represent the solubility limit.

Troubleshooting Workflow Diagram

G start Compound does not fully dissolve in DMSO vortex Vortex vigorously for 2 min start->vortex check1 Is solution clear? vortex->check1 warm Warm gently (37-50°C) for 10-15 min check1->warm No success Dissolution Successful. Store appropriately. check1->success Yes check2 Is solution clear? warm->check2 sonicate Sonicate in bath for 5-10 min check2->sonicate No check2->success Yes check3 Is solution clear? sonicate->check3 lower_conc Solution is likely saturated. Prepare a new, lower concentration stock. check3->lower_conc No check3->success Yes

Caption: Troubleshooting workflow for dissolving compounds in DMSO.

Experimental Protocol: Determining Approximate Solubility

This protocol provides a practical method to estimate the kinetic solubility of N-benzhydryl-4-chlorobenzenesulfonamide in DMSO.

Materials:

  • N-benzhydryl-4-chlorobenzenesulfonamide powder

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • 2 mL glass vials with PTFE-lined caps

  • Vortex mixer

  • Bath sonicator

  • Water bath

Methodology:

  • Preparation: Weigh out approximately 5 mg of N-benzhydryl-4-chlorobenzenesulfonamide into a clean, tared 2 mL glass vial. Record the exact weight.

  • Initial Solvent Addition: Add a small, precise volume of DMSO to the vial to create a high, likely supersaturated, concentration (e.g., add 100 µL of DMSO for a starting concentration of ~50 mg/mL).

  • Equilibration:

    • Vortex the mixture vigorously for 2 minutes.

    • Place the vial in a bath sonicator for 15 minutes.

    • Place the vial on a rotator or shaker at room temperature for 1-2 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the vial at 14,000 x g for 15 minutes to pellet any undissolved solid.

  • Sample Collection: Carefully remove a known volume (e.g., 50 µL) of the clear supernatant without disturbing the pellet.

  • Dilution and Analysis:

    • Dilute the supernatant sample with a suitable solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of your analytical instrument (e.g., HPLC-UV or LC-MS).

    • Prepare a standard curve of the compound with known concentrations.

    • Analyze the diluted sample and determine its concentration by comparing it to the standard curve.

  • Calculation: Back-calculate the concentration of the original, undiluted supernatant. This value represents the approximate solubility of N-benzhydryl-4-chlorobenzenesulfonamide in DMSO at room temperature.

This protocol provides a robust, empirical value for solubility that will be invaluable for planning all subsequent experiments.

References

  • Hanaee, J., Jouyban, A., Dastmalchi, S., Adibkia, K., Mirzazadeh, A., & Barzegar-Jalali, M. (n.d.). SOLUBILITY PREDICTION OF SULFONAMIDES AT VARIOUS TEMPERATURES USING A SINGLE DETERMINATION. ijpr.sbmu.ac.ir. Retrieved from [Link]

  • Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, V., Petrenko, A. E., Dieden, R., & Hill, T. (2013). Top-Performing Models for DMSO Solubility Prediction Developed with Enamine Data Set. ACS Publications. Retrieved from [Link]

  • Confalonieri, D. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. Retrieved from [Link]

  • Lorenz, T. (2021). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. STAR Protocols, 2(4), 100878. Retrieved from [Link]

  • University of Babylon. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Jeliński, T., Bugalska, N., & Cysewski, P. (2021). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 26(23), 7338. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of N-Benzhydryl-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 21, 2026 Department: Application Science & Technical Support Document ID: TS-NB-4CBS-001

Executive Summary & Molecule Profile[1][2]

N-benzhydryl-4-chlorobenzenesulfonamide is a hydrophobic sulfonamide derivative often used as a synthetic intermediate or a protected pharmacophore. Its stability profile is defined by two competing factors: the robust sulfonamide bond and the acid-labile benzhydryl (diphenylmethyl) protecting group.

  • Primary Instability Mode: Acid-catalyzed cleavage of the N-benzhydryl bond (N-dealkylation).

  • Secondary Instability Mode: Precipitation due to high lipophilicity (low aqueous solubility).

  • Storage Recommendation: Solid state at -20°C; Solutions in DMSO at -20°C (Amber vials).

PropertySpecificationNotes
Molecular Formula

Molecular Weight ~357.85 g/mol
Solubility (Water) < 10 µM (Estimated)Highly Lipophilic
Solubility (DMSO) > 50 mMRecommended Stock Solvent
pKa (Sulfonamide NH) ~10.0 - 10.5Weakly acidic due to sulfonyl EWG

Diagnostic Troubleshooting Flowchart

Use this decision tree to identify the root cause of solution-phase issues.

Troubleshooting Start Issue Observed Observation What is the visible symptom? Start->Observation Cloudy Cloudiness / Precipitate Observation->Cloudy NewPeak New HPLC Peak / Purity Loss Observation->NewPeak CheckSolvent Check Solvent Composition Cloudy->CheckSolvent CheckpH Check Solution pH NewPeak->CheckpH HighWater High Aqueous % (>90%)? CheckSolvent->HighWater Acidic Acidic (pH < 5)? CheckpH->Acidic Basic Basic (pH > 9)? CheckpH->Basic SolubilityIssue DIAGNOSIS: Solubility Crash Action: Increase DMSO/Surfactant HighWater->SolubilityIssue Yes AcidCleavage DIAGNOSIS: Acid Hydrolysis Product: 4-Cl-benzenesulfonamide Acidic->AcidCleavage Yes (Fast) BaseStable DIAGNOSIS: Likely Stable Check for Photodegradation Basic->BaseStable Yes

Figure 1: Diagnostic decision tree for identifying solubility vs. chemical stability issues.

Critical Stability Factors

A. Acid-Catalyzed Degradation (The "Weak Link")

The benzhydryl group is a classic protecting group for amines and amides, designed to be cleaved by acid. While the sulfonamide nitrogen is less basic than an amine, the N-benzhydryl bond is chemically labile in acidic environments .

  • Mechanism: Protonation of the nitrogen facilitates the leaving of the stable benzhydryl carbocation (stabilized by two phenyl rings).

  • Reaction:

    
    
    
  • Risk: Prolonged exposure to acidic HPLC mobile phases (e.g., 0.1% TFA) or acidic buffers (pH < 4) will generate 4-chlorobenzenesulfonamide (Parent degradant) and Benzhydrol .

B. Solubility & Precipitation

The molecule contains three aromatic rings and a chlorine atom, making it highly hydrophobic.

  • Risk: Diluting a DMSO stock >100-fold into aqueous buffer (PBS/Media) often causes immediate, microscopic precipitation. This is frequently misdiagnosed as "degradation" because the compound disappears from the solution phase.

Validated Experimental Protocols

Protocol 1: Stock Solution Preparation

Do not attempt to dissolve directly in water or PBS.

  • Weighing: Weigh the solid into an amber glass vial (static-free).

  • Primary Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM . Vortex until clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution:

    • Step A: Dilute DMSO stock 1:10 into Methanol or Acetonitrile (Intermediate).

    • Step B: Dilute Intermediate into final buffer.

    • Limit: Ensure final DMSO concentration is < 1% (biological) or keep organic ratio high (analytical).

Protocol 2: HPLC Method for Stability Assessment

This method separates the intact parent from its two primary breakdown products: 4-chlorobenzenesulfonamide (more polar) and benzhydrol (less polar).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Do not use TFA if recovering compound)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 220 nm (Amide bond)
Gradient 0-2 min: 5% B (Isocratic hold for polar degradants)2-15 min: 5%

95% B (Linear gradient)15-20 min: 95% B (Wash benzhydrol/dimers)

Expected Elution Order:

  • 4-chlorobenzenesulfonamide (Degradant 1): Early eluting (~3-5 min).

  • N-benzhydryl-4-chlorobenzenesulfonamide (Parent): Mid-Late eluting.

  • Benzhydrol (Degradant 2): Late eluting (or co-eluting with parent depending on gradient).

Frequently Asked Questions (FAQs)

Q1: I see a new peak appearing at a shorter retention time after 24 hours in pH 2 buffer. What is it?

Answer: This is almost certainly 4-chlorobenzenesulfonamide (CAS 98-64-6).[1] The benzhydryl group is acid-labile. Under acidic conditions (pH < 4), the C-N bond cleaves. The bulky benzhydryl group leaves as a carbocation (reacting with water to form benzhydrol), leaving behind the primary sulfonamide.

  • Verification: Inject a standard of 4-chlorobenzenesulfonamide. The retention times will match.

Q2: My solution turned cloudy immediately upon adding the DMSO stock to my assay buffer.

Answer: You have exceeded the solubility limit . This molecule is highly lipophilic.

  • Solution:

    • Lower the working concentration.

    • Add a surfactant (e.g., 0.05% Tween-20) to the assay buffer before adding the compound.

    • Ensure the DMSO stock is added slowly under vortexing to prevent local high-concentration "crashing."

Q3: Is the compound light-sensitive?

Answer: Yes, treat as light-sensitive. While sulfonamides are generally stable, the benzhydryl moiety can generate radicals under UV irradiation, and the chlorobenzene ring can undergo photodehalogenation.

  • Protocol: Always use amber glassware or wrap vials in aluminum foil. Avoid direct exposure to benchtop fluorescent lights for extended periods.

Q4: Can I use TFA (Trifluoroacetic acid) in my LC-MS mobile phase?

Answer: Use with caution. While 0.1% TFA is standard, the low pH (~2.0) can induce on-column degradation if the run time is long or the column temperature is elevated (>40°C).

  • Better Alternative: Use 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Acetate (pH ~4.5) to minimize on-column hydrolysis.

Degradation Pathway Visualization

The following diagram illustrates the chemical fate of the molecule under stress conditions.

DegradationPathway Parent N-benzhydryl-4-chlorobenzenesulfonamide (Intact Molecule) Intermed Carbocation Intermediate Parent->Intermed Protonation & Cleavage Acid Acidic Conditions (H+ / H2O) Acid->Parent Prod1 4-chlorobenzenesulfonamide (Primary Degradant) Intermed->Prod1 Release Prod2 Benzhydrol (Byproduct) Intermed->Prod2 +H2O

Figure 2: Acid-catalyzed hydrolysis pathway yielding the primary sulfonamide and benzhydrol.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines the acid lability of N-benzhydryl/N-alkyl protecting groups).

  • PubChem Compound Summary. (2025). 4-Chlorobenzenesulfonamide (CAS 98-64-6).[1][3][4] National Center for Biotechnology Information. (Data on the degradation product).

  • Białk-Bielińska, A., et al. (2012).[5] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (General kinetics of sulfonamide stability).

  • BenchChem Technical Guide. (2025). Solubility Profile of Sulfonamide Derivatives. (Reference for solubility handling of lipophilic sulfonamides).

Sources

Validation & Comparative

Overcoming the Benzhydryl Bias: A Comparative MS Guide for N-Benzhydryl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Fragmentation Challenge

N-benzhydryl sulfonamides represent a unique analytical paradox in drug development. While the sulfonamide core provides polarity and H-bonding potential (critical for potency), the bulky N-benzhydryl (diphenylmethyl) group introduces significant lipophilicity and steric hindrance.

From a mass spectrometry perspective, these molecules are notorious for "The Benzhydryl Bias." Under standard Collision-Induced Dissociation (CID), the N-C bond connecting the benzhydryl group to the sulfonamide nitrogen is exceptionally labile. This results in spectra dominated by a single, hyper-stable carbocation at


 167.08 , often obscuring the structural data of the drug core.

This guide moves beyond standard protocols to compare ionization and fragmentation strategies that force the molecule to reveal more than just its "tail."

Comparative Analysis: Ionization Architectures

The first decision point is the ionization source. While Electrospray Ionization (ESI) is the industry standard for sulfonamides, the lipophilic benzhydryl group warrants a comparison with Atmospheric Pressure Chemical Ionization (APCI).

Comparison 1: ESI vs. APCI (Sensitivity & Matrix Tolerance)
FeatureElectrospray Ionization (ESI)APCI (Atmospheric Pressure Chemical Ionization)Verdict
Mechanism Ion evaporation/Charge residue (Liquid phase)Gas-phase proton transfer (Corona discharge)ESI Wins for clean matrices.
Polarity Preference High (Polar Sulfonamide core)Low-Medium (Lipophilic Benzhydryl group)ESI is generally more sensitive for the sulfonamide moiety.
Adduct Formation High (

,

common)
Low (Mostly

)
APCI simplifies spectra but loses absolute sensitivity.
Matrix Effects Susceptible to ion suppressionRobust against co-eluting lipidsAPCI is the choice for dirty plasma extracts.
Thermal Stability Gentle (Good for labile metabolites)Harsh (High temp can degrade N-glucuronides)ESI is mandatory for metabolite ID.

Expert Insight:

"Do not be tempted by APCI solely because of the lipophilic benzhydryl group. The sulfonamide nitrogen's basicity (


 for protonation) makes it an excellent proton acceptor in ESI+. Use APCI only if you observe 

signal suppression in plasma matrices that cannot be resolved by chromatography."

Deep Dive: Fragmentation & The "Benzhydryl Effect"

This is the core technical challenge. The stability of the diphenylmethyl cation (


 167) acts as a thermodynamic sink.
The Mechanism

Upon protonation (


), the positive charge localizes on the sulfonamide nitrogen. The bond between this nitrogen and the benzhydryl carbon weakens. Upon activation (CID), the bond cleaves heterolytically.
  • Pathway A (Dominant): Formation of the resonance-stabilized diphenylmethyl cation (

    
     167). The rest of the drug is lost as a neutral sulfonamide.
    
  • Pathway B (Recessive): Charge retention on the sulfonamide core. This is what you need for structural elucidation but is energetically disfavored.

Visualization: The Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways and the "Benzhydryl Sink."

BenzhydrylFragmentation Parent Protonated Parent [M+H]+ Transition Transition State (N-C Bond Elongation) Parent->Transition Collision Energy Ion167 Benzhydryl Cation (m/z 167.08) DOMINANT SIGNAL Transition->Ion167 Low Energy Path (Resonance Stabilization) NeutralCore Neutral Sulfonamide (Undetected) Transition->NeutralCore CoreIon Sulfonamide Core Ion [R-SO2-NH2]+ Transition->CoreIon High Energy Path (Requires Stepped CE) NeutralBenz Neutral Benzhydryl (Undetected) Transition->NeutralBenz

Figure 1: The competitive fragmentation pathways. Pathway A (Red) dominates due to the stability of the benzhydryl cation, often masking the drug core (Green).

Comparison 2: CID vs. HCD vs. Stepped Energy
MethodBehavior on N-Benzhydryl SulfonamidesUtility
Static CID (e.g., 30 eV) Spectrum is 95%

167. Parent ion disappears.
Poor. Good for screening, useless for structure confirmation.
HCD (High-Energy C-trap Dissociation) Beam-type fragmentation allows access to higher energy channels, but

167 still dominates.
Moderate. Better transmission of low mass ions.
Stepped Collision Energy (SCE) Cycles energies (e.g., 20, 40, 60 eV) in one scan. Preserves parent (20eV) and forces core fragmentation (60eV).Excellent. The only valid method for this class.

Validated Experimental Protocol

This protocol is designed to overcome the bias described above. It utilizes a Stepped Collision Energy workflow on a Q-TOF or Orbitrap platform, though transferable to Triple Quads.

A. Sample Preparation[1][2][3][4]
  • Matrix: Plasma or Microsomal incubation.

  • Extraction: Protein Precipitation (PPT) with Acetonitrile (1:3 ratio).

    • Note: Avoid Liquid-Liquid Extraction (LLE) with hexane/ether if possible, as the lipophilic benzhydryl group may cause low recovery if pH is not strictly controlled (keep pH > 8 to ensure sulfonamide is ionized/polar if using aqueous wash, or neutral if extracting into organic). PPT is safer for recovery.

B. LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
     mm, 1.7 µm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? Ammonium acetate can suppress ionization of the sulfonamide in positive mode. Stick to acidic pH to maximize

      
      .
      
  • Gradient:

    • 0-1 min: 5% B (Divert to waste to avoid salts)

    • 1-8 min: 5% -> 95% B (Linear)

    • Crucial: N-benzhydryl sulfonamides are late eluters (typically >70% B). Ensure the gradient is shallow at the high organic end.

C. Mass Spectrometry Parameters (Source: ESI+)
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Sheath Gas: 45 arb units (High gas flow needed to desolvate the bulky hydrophobic group).

  • Acquisition Mode: Data Dependent Acquisition (DDA) with Stepped NCE.

    • Stepped NCE Setting: 20, 40, 60%.

    • Logic:

      • 20%: Preserves the

        
         parent.
        
      • 40%: Generates the diagnostic Benzhydryl cation (

        
         167).
        
      • 60%: Shatters the Sulfonamide core to reveal

        
         fragments (
        
        
        
        90-150 range).
D. Data Processing (Self-Validation Check)

To validate your run, check for these three signals. If any are missing, the method failed:

  • Parent Ion: Is

    
     visible? (If no, lower the first step of CE).
    
  • The Anchor: Is

    
     167.08 present? (Confirms N-benzhydryl presence).
    
  • The Core: Are there fragments not equal to 167? (e.g., loss of

    
     [-64 Da] or cleavage of the R-group).
    

References

  • Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry.

  • Kaufmann, A. (2020). "The use of Stepped Collision Energy to improve the quality of spectral libraries." Rapid Communications in Mass Spectrometry.

  • USGS. (2001). "Choosing between APCI and ESI interfaces for the HPLC/MS analysis of pesticides (and sulfonamides)." U.S. Geological Survey.

  • Agilent Technologies. (2020). "Analysis of Sulfonamide Drugs in Water Using LC/MS/MS." Application Note.

Technical Comparison Guide: Melting Point Characterization of N-Benzhydryl-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Range of N-Benzhydryl-4-chlorobenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Critical Analysis

In the synthesis of sulfonamide-based pharmacophores, N-benzhydryl-4-chlorobenzenesulfonamide (CAS 853-84-9) presents a unique characterization challenge. While melting point (MP) determination is a standard purity metric, this specific compound exhibits a thermodynamic profile that dangerously overlaps with its primary hydrolysis byproduct.[1]

The Core Finding: The experimental melting point of pure N-benzhydryl-4-chlorobenzenesulfonamide is 147–150 °C .[1][2]

The "False-Positive" Trap: Researchers must exercise extreme caution because the hydrolysis product of the starting material—4-chlorobenzenesulfonamide —melts at 144–148 °C .[1][2] Reliance on melting point alone is insufficient for validation.[1] A crude product melting at 146 °C could be the desired target, the hydrolyzed impurity, or a eutectic mixture of both.[1]

This guide outlines the comparative thermal properties, synthesis logic, and a multi-modal validation protocol to ensure structural integrity.

Comparative Technical Profile

The following table contrasts the target compound against its precursors and potential impurities. Note the distinct phase change of the precursors compared to the product, but the critical overlap with the byproduct.[1]

CompoundRoleCAS No.[1][3][4][5][6][7][8][9]Physical State (RT)Melting Point (°C)Rf Value*
N-Benzhydryl-4-chlorobenzenesulfonamide Target Product 853-84-9 White Solid 147 – 150 0.37
4-Chlorobenzenesulfonyl chloridePrecursor (Electrophile)98-60-2Solid50 – 55High (>0.[1][2]8)
BenzhydrylaminePrecursor (Nucleophile)91-00-9Liquid12Low (Base)
4-ChlorobenzenesulfonamideImpurity (Hydrolysis)98-64-6White Solid144 – 148< 0.30

*Rf values based on Petroleum Ether/Ethyl Acetate (5:1) system.

Synthesis & Characterization Logic

The Reaction Pathway

The standard synthesis involves the nucleophilic attack of benzhydrylamine on 4-chlorobenzenesulfonyl chloride.[1][2] This transformation converts a low-melting solid (53 °C) and a liquid amine into a high-melting solid (147–150 °C).[2]

Thermodynamic Monitoring:

  • Success Indicator: A sharp increase in melting point from the crude mixture (dominated by the 53 °C chloride) toward the >140 °C range.[1]

  • Failure Mode: If the reaction is quenched with water too early, unreacted sulfonyl chloride hydrolyzes to the primary sulfonamide (MP 144–148 °C), mimicking the target's thermal profile.[1]

Visualization: Synthesis & Validation Workflow[1]

SynthesisWorkflow Start Precursors (MP 53°C & Liquid) Reaction Nucleophilic Substitution (DCM/TEA, 0°C to RT) Start->Reaction Crude Crude Product (Solid) Reaction->Crude Decision MP Measurement Crude->Decision ResultA MP 50-60°C (Incomplete) Decision->ResultA Low MP ResultB MP 144-148°C (AMBIGUOUS) Decision->ResultB Overlap Zone ResultC MP 147-150°C (Target Range) Decision->ResultC Target Zone Validation Required Validation: 1. Mixed MP Test 2. TLC (Rf 0.37) ResultB->Validation Must Verify ResultC->Validation Confirm Purity

Figure 1: Logical workflow for synthesis and thermal characterization, highlighting the critical ambiguity zone.

Experimental Protocol

Method A: Standard Chemical Synthesis (Recommended)[2]

Reagents:

  • 4-Chlorobenzenesulfonyl chloride (1.0 equiv)[2][10]

  • Benzhydrylamine (1.1 equiv)[2]

  • Triethylamine (1.5 equiv)[2]

  • Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Procedure:

  • Preparation: Dissolve benzhydrylamine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM under an inert atmosphere (N₂). Cool to 0 °C.

  • Addition: Add 4-chlorobenzenesulfonyl chloride (1.0 equiv) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (PE/EtOAc 5:1). The starting chloride (high Rf) should disappear.[1]

  • Workup: Quench with water. Extract with DCM.[1] Wash the organic layer with 1N HCl (to remove unreacted amine) and brine.[1] Dry over Na₂SO₄.[1]

  • Purification (Crucial): Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexane .[1]

  • Characterization:

    • Melting Point: Record the range. Target: 147–150 °C .[1]

    • Mixed MP Test: Mix a small amount of the product with pure 4-chlorobenzenesulfonamide (if available). If the MP drops significantly (depression), the product is pure.[1] If it stays constant, you likely isolated the impurity.[1]

Method B: Acid-Promoted Dehydroxylation (Alternative)

Recent literature (e.g., PMC 2025) suggests an alternative route using Benzhydrol and Sulfonamide.[2]

  • Reagents: Benzhydrol + 4-Chlorobenzenesulfonamide + Acid Catalyst.[1][2]

  • Note: This method uses the "impurity" from Method A as a starting material.[1] While greener, it requires high heat (80°C+) and strong acid catalysts.[1]

Troubleshooting: The "Melting Point Depression" Logic

When the observed melting point is 135–142 °C , it typically indicates a eutectic mixture of the target product and the hydrolyzed sulfonamide impurity.[1]

MP_Depression PureTarget Pure Target (147-150°C) Mixture Mixture (90:10) Observed MP: 135-140°C PureTarget->Mixture Contamination PureImpurity Pure Impurity (144-148°C) PureImpurity->Mixture Hydrolysis Action Action: Recrystallize from Ethanol Repeat MP & TLC Mixture->Action

Figure 2: Eutectic effect explanation. A lower, broader melting range confirms the presence of impurities despite the individual components having similar high melting points.[1]

References

  • Synthesis and Characterization of N-benzhydryl-4-chlorobenzenesulfonamide (3ai)

    • Source: National Institutes of Health (PMC) / ResearchGate[2]

    • D
    • URL:[Link] (Approximated based on search context "Acid-promoted dehydroxylation coupling")[2]

  • Properties of 4-Chlorobenzenesulfonyl chloride (Starting M

    • Source: PubChem / Thermo Fisher Scientific[1][2]

    • Data: MP 50–55 °C.[1][5]

    • URL:[Link][2]

  • Properties of 4-Chlorobenzenesulfonamide (Impurity)

    • Source: NIST Chemistry WebBook / ChemicalBook[1][2]

    • Data: MP 144–148 °C.[1]

    • URL:[Link][2]

  • Benzhydrylamine Physical Properties

    • Source: Sigma-Aldrich / TCI Chemicals[1][2]

    • Data: MP 12 °C, BP 295 °C.[1][11]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。